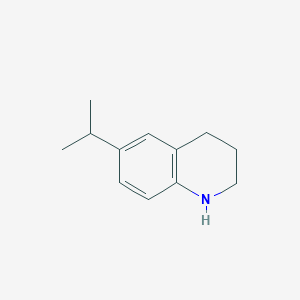

6-Isopropyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 6-Isopropyl-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isopropyl-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEABVAYJIJIXLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthetic Utility and Functionalization of 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Executive Summary

6-Isopropyl-1,2,3,4-tetrahydroquinoline (6-iPr-THQ) represents a "privileged scaffold" in medicinal chemistry and agrochemical development. Unlike the bare tetrahydroquinoline core, the addition of the isopropyl group at the C6 position introduces critical physicochemical alterations: it significantly increases lipophilicity (logP) and provides a specific steric bulk that can fill hydrophobic pockets in target receptors (e.g., GPCRs, nuclear receptors).

This technical guide details the robust synthesis of 6-iPr-THQ, moving beyond generic textbook descriptions to focus on industrial-viable routes: the Skraup Cyclization followed by Catalytic Hydrogenation . Furthermore, it explores the functionalization of this core to generate high-value libraries for drug discovery.

Structural Significance & Physicochemical Profile[1][2][3]

The 1,2,3,4-tetrahydroquinoline (THQ) core is a bicyclic system consisting of a benzene ring fused to a piperidine ring. The 6-isopropyl substituent is non-trivial; it acts as a lipophilic anchor.

| Property | Effect on Biological System |

| N1-H Functionality | Acts as a nucleophilic handle for derivatization (urea formation, reductive amination). |

| C6-Isopropyl Group | Increases lipophilicity (+π contribution), improving blood-brain barrier (BBB) permeability and membrane transport. |

| Conformational Flexibility | The saturated piperidine ring adopts a half-chair conformation, allowing specific induced-fit binding different from the planar quinoline precursor. |

Primary Synthetic Architecture

The most reliable route to 6-iPr-THQ involves a two-stage process: constructing the aromatic quinoline core from 4-isopropylaniline, followed by selective reduction of the pyridine ring.

Workflow Visualization

Figure 1: Two-step synthetic pathway from aniline precursor to the tetrahydroquinoline target.

Detailed Experimental Protocols

Step 1: Modified Skraup Synthesis of 6-Isopropylquinoline

Causality: The Skraup reaction is historically violent due to the exothermic dehydration of glycerol to acrolein.[1] We utilize a modified protocol using ferrous sulfate as a moderator to prevent "runaway" exotherms, ensuring scalability.

Reagents:

-

4-Isopropylaniline (1.0 eq)

-

Glycerol (3.0 eq)

-

Nitrobenzene (0.6 eq) - Oxidant

-

Sulfuric Acid (conc.[1] H2SO4)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity), reflux condenser, and internal thermometer.

-

Mixing: Charge the flask with 4-isopropylaniline, glycerol, nitrobenzene, and ferrous sulfate.

-

Acid Addition: Add concentrated H2SO4 dropwise with vigorous stirring. Critical: Do not allow temperature to spike prematurely.

-

Reaction: Heat the mixture to 135–140°C. The reaction will become exothermic; remove the heat source if the temperature exceeds 145°C. Reflux for 4 hours.

-

Workup:

-

Cool to ~80°C and dilute with water.

-

Steam distill to remove unreacted nitrobenzene.

-

Basify the residue with 50% NaOH solution (pH > 10) to liberate the free base quinoline.

-

Extract with dichloromethane (DCM), dry over MgSO4, and concentrate.

-

-

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc) yields 6-isopropylquinoline.

Step 2: Catalytic Hydrogenation to 6-Isopropyl-THQ

Causality: We prefer heterogeneous catalytic hydrogenation over hydride reagents (like NaBH4) because it is cleaner (atom economy) and avoids boron waste. PtO2 (Adams' catalyst) or Pd/C are standard.

Protocol:

-

Solvent System: Dissolve 6-isopropylquinoline in Glacial Acetic Acid (AcOH).

-

Why AcOH? Protonation of the quinoline nitrogen activates the ring toward reduction, preventing catalyst poisoning by the basic amine.

-

-

Catalyst: Add 5 wt% PtO2 or 10 wt% Pd/C (10% loading).

-

Hydrogenation:

-

Purge the vessel with N2, then H2.

-

Pressurize to 50 psi (3.4 bar) H2.

-

Agitate at Room Temperature (RT) for 6–12 hours.

-

-

Monitoring: Monitor via TLC or LC-MS. The disappearance of the aromatic UV signature indicates conversion to the aliphatic ring.

-

Workup:

-

Filter catalyst through Celite (Caution: Pyrophoric when dry).

-

Neutralize the filtrate with aqueous NaOH or Na2CO3.

-

Self-Validation: The product should be a colorless to pale yellow oil. 1H NMR will show multiplet signals at δ 1.8–2.8 ppm (C2, C3, C4 protons) and a broad singlet for NH.

-

Functionalization & Applications

Once synthesized, 6-iPr-THQ serves as a nucleophilic scaffold. The secondary amine is the primary handle for diversification.

Divergent Synthesis Pathways

Figure 2: Divergent functionalization of the secondary amine handle.

Comparative Reduction Methods

While catalytic hydrogenation is preferred for scale, other methods exist for specific needs (e.g., asymmetric synthesis).

| Method | Reagents | Pros | Cons |

| Heterogeneous Hydrogenation | H2, Pd/C or PtO2, AcOH | Scalable, clean workup, high yield. | Requires pressure vessel; safety (H2). |

| Transfer Hydrogenation | Hantzsch Ester, chiral phosphoric acid | Enantioselective (if chiral catalyst used). | Atom inefficient; difficult purification. |

| Hydride Reduction | NaBH3CN, AcOH | Mild conditions, no H2 gas required. | Toxic cyanide byproducts; lower yield. |

References

-

Skraup Synthesis Mechanism & Modifications

-

Catalytic Hydrogenation of Quinolines

-

Medicinal Chemistry of Tetrahydroquinolines

-

Sridharan, V., et al. (2011). "Tetrahydroquinolines as a Privileged Scaffold in Medicinal Chemistry". Chem. Rev.[2]

-

-

Asymmetric Transfer Hydrogenation Protocols

-

General Properties of 6-Isopropylquinoline (Precursor)

-

PubChem CID 583452 (Note: Isomer data).

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]

Solubility data of 6-Isopropyl-1,2,3,4-tetrahydroquinoline in polar vs non-polar solvents

[1]

Executive Summary & Compound Profile

6-Isopropyl-1,2,3,4-tetrahydroquinoline is a critical intermediate in the synthesis of agrochemicals and pharmaceutical actives.[1] Unlike its fully aromatic precursor (6-isopropylquinoline), the tetrahydro- derivative possesses a secondary amine functionality (

Physicochemical Baseline

Understanding the physical state is a prerequisite for solubility analysis.[1] Experimental literature identifies this compound as a viscous yellow oil at standard ambient temperature and pressure (SATP) [1, 2].[1][2] Consequently, "solubility" in this context often refers to miscibility in organic solvents and partitioning in aqueous systems, rather than the crystal lattice energy breakdown typical of solid solutes.[1][2]

| Property | Value / Description | Source |

| Physical State (25°C) | Viscous Yellow Oil | [1][2] |

| Molecular Weight | 175.27 g/mol | [3] |

| Predicted LogP | ~2.7 – 3.2 (Lipophilic) | [4] |

| H-Bond Donors | 1 (Secondary Amine -NH) | [3] |

| Key Functional Groups | Isopropyl (Hydrophobic), Amine (Weakly Polar/Basic) | -- |

Solubility Data: Polar vs. Non-Polar Systems[1]

The solvation of 6-Isopropyl-1,2,3,4-tetrahydroquinoline is driven by a competition between the hydrophobic isopropyl-phenyl moiety and the hydrophilic secondary amine.[1]

Solvent Compatibility Matrix

The following data is synthesized from chromatographic behavior (TLC/HPLC) and synthetic workup protocols reported in process literature [1, 5].

| Solvent Class | Specific Solvent | Solubility/Miscibility | Interaction Mechanism |

| Polar Protic | Methanol (MeOH) | Fully Miscible | H-bonding (Solute NH |

| Polar Protic | Ethanol (EtOH) | Fully Miscible | H-bonding + Hydrophobic effect |

| Polar Protic | Water ( | Insoluble / Immiscible | Hydrophobic exclusion dominates; forms biphasic system.[2] |

| Polar Aprotic | Dichloromethane (DCM) | Fully Miscible | Dipole-Dipole; High solvation power for the aromatic ring.[1][2] |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Fully Miscible | Dipole-Dipole; Standard eluent in chromatography ( |

| Non-Polar | Hexanes / Heptane | Soluble | Van der Waals (London Dispersion) interactions with isopropyl group.[1][2] |

| Non-Polar | Toluene | Fully Miscible |

The "Oil-Out" Phenomenon in Process Chemistry

Because the compound is an oil, purification often involves liquid-liquid extraction or chromatography rather than crystallization.[1][2]

-

In Acidic Media: The compound forms a hydrochloride salt (Solid).[1][2] The salt is soluble in water/ethanol but precipitates in non-polar solvents like hexane or ether [5].[1]

-

In Basic/Neutral Media: The free base (Oil) partitions heavily into organic layers (DCM, EtOAc) and rejects the aqueous phase.[1][2]

Thermodynamic Analysis of Dissolution

For the free base (oil), the thermodynamics of mixing (

Thermodynamic Parameters (Estimated)

-

Enthalpy of Mixing (

): Likely exothermic or weakly endothermic in polar organic solvents (MeOH, DCM) due to favorable amine-solvent interactions.[1][2] -

Gibbs Free Energy (

): Negative ( -

Entropy (

): Positive, driving the miscibility.[1][2]

Visualization of Solute-Solvent Interactions

The following diagram illustrates the competing forces determining solubility in polar vs. non-polar environments.

Caption: Mechanistic pathways for solvation. The secondary amine facilitates solubility in alcohols, while the isopropyl group ensures compatibility with alkanes.[1][2]

Experimental Protocols for Solubility Determination

Since specific mole-fraction data is rare for this intermediate, researchers must often generate their own data.[1] Two primary protocols are recommended: Laser Monitoring (for solids/salts) and Shake-Flask (for oils/liquids) .[1][2]

Protocol A: Shake-Flask Method (Liquid-Liquid Mutual Solubility)

Best for determining the miscibility limit of the oil in water or semi-polar solvents.[2]

-

Preparation: Add 5.0 mL of solvent (e.g., Water/Buffer) to a jacketed glass vessel.[1][2]

-

Addition: Add the 6-Isopropyl-1,2,3,4-tetrahydroquinoline oil dropwise while stirring at 25°C.

-

Equilibration: Agitate for 24 hours. Allow phases to settle (oil may float or sink depending on density; estimated density < 1.0 g/mL based on structure).[1][2]

-

Sampling: Carefully withdraw an aliquot from the solvent phase (avoiding the oil interface).[1][2]

-

Quantification: Analyze via HPLC-UV (254 nm) against a calibration curve.

-

Calculation:

Protocol B: Laser Monitoring (Turbidimetry)

Best for determining the "Cloud Point" or solubility limit of the Hydrochloride Salt form.[2]

-

Setup: Place a known mass of the salt in a solvent vessel equipped with a laser source and photodetector.[1][2]

-

Dissolution: Slowly increase temperature (dynamic) or add solvent (isothermal) while stirring.[1][2]

-

Detection: The transition from opaque (suspension) to clear (solution) marks the solubility limit.[1][2]

-

Workflow Diagram:

Caption: Automated Laser Monitoring workflow for determining thermodynamic solubility limits of the salt form.

References

-

Hu, X., et al. (2020).[1] "Asymmetric Hydrogenation of Quinolines." Synlett, 31(05), 450-454.[1] (Describes the isolation of the compound as a yellow oil and its chromatographic behavior).

-

Santa Cruz Biotechnology. "6-isopropyl-1,2,3,4-tetrahydroquinoline Product Data." (Confirms CAS 21663-61-6 and chemical identity).

-

PubChem. "Compound Summary: 1,2,3,4-Tetrahydroquinoline Derivatives."[1] National Library of Medicine.[1] [2]

-

Cheméo. "Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro-." (Used for comparative LogP and thermodynamic estimations).[1]

-

Google Patents. "US20020099084A1: Pharmaceutically active compounds."[1][2] (Describes the synthesis, salt formation, and crystallization of related isopropyl-tetrahydroquinolines).

Methodological & Application

Application Note: Selective Synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline

[1]

Executive Summary & Strategic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for neuronal Na⁺ channel antagonists, tubulin polymerization inhibitors, and various CNS-active agents. Specifically, 6-Isopropyl-1,2,3,4-tetrahydroquinoline is a critical intermediate for synthesizing high-value bioactive compounds.[1][2]

Scientific Constraint Note: While the user request suggests starting from unsubstituted "quinoline," direct Friedel-Crafts alkylation of quinoline to selectively yield the 6-isopropyl isomer is synthetically inefficient due to ring deactivation and poor regioselectivity (often favoring the 5- or 8-positions). Therefore, in professional drug development, the established route commences with 6-Isopropylquinoline (readily synthesized via Skraup reaction from 4-isopropylaniline) followed by selective hydrogenation.

This application note details the Heterogeneous Catalytic Hydrogenation of 6-isopropylquinoline. This method is selected for its scalability, high atom economy, and operational simplicity compared to hydride reductions (e.g., NaBH₄/TFA).

Reaction Mechanism & Pathway Visualization

The transformation involves the chemoselective reduction of the heteroaromatic pyridine ring while leaving the carbocyclic benzene ring intact. This selectivity is governed by the lower resonance energy of the pyridine ring compared to benzene.

Figure 1: Synthetic Pathway and Logic Flow

Caption: Logical flow of the chemoselective hydrogenation process from heteroaromatic precursor to stabilized tetrahydroquinoline salt.

Detailed Experimental Protocol

Method A: Platinum-Catalyzed Hydrogenation (Standard High-Yield Route)

This protocol is adapted from optimized procedures for substituted quinolines, ensuring >90% yield and high purity.

Reagents & Equipment:

-

Substrate: 6-Isopropylquinoline (CAS: 135-79-5 or synthesized precursor).

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst).

-

Solvent: Methanol (HPLC Grade).

-

Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 50 psi).

-

Apparatus: High-pressure hydrogenation vessel (Parr) or heavy-walled glass pressure bottle.

Step-by-Step Procedure:

-

Preparation of Reaction Matrix:

-

In a clean, dry hydrogenation vessel, dissolve 2.5 g (14.6 mmol) of 6-Isopropylquinoline in 100 mL of Methanol .

-

Note: Ensure the substrate is fully dissolved to prevent catalyst poisoning or heterogeneous coating.

-

-

Catalyst Addition (Inert Atmosphere):

-

Carefully add 300 mg (1.3 mmol) of PtO₂ to the solution.[3]

-

Safety Precaution: PtO₂ can be pyrophoric in the presence of H₂ and organic solvents. Add under a gentle stream of Nitrogen or Argon.

-

-

Hydrogenation:

-

Seal the vessel and purge with Nitrogen (3 cycles) followed by Hydrogen (3 cycles).

-

Pressurize the system to 50 psi (3.4 bar) with H₂ gas.

-

Agitate (shake or stir) at Room Temperature (25°C) for 12 hours .

-

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[4] The starting material spot (Rf ~0.6) should disappear, replaced by the more polar THQ product.

-

-

Workup & Isolation:

-

Vent the H₂ gas and purge the vessel with Nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.[3] Wash the pad with 20 mL of Methanol.

-

Caution: The spent catalyst is flammable. Keep wet with water/solvent during disposal.

-

-

Salt Formation (Optional but Recommended for Storage):

-

To the filtrate, add 20 mL of 1N HCl in diethyl ether dropwise.

-

Concentrate the solution under reduced pressure (Rotavap) to yield the crude hydrochloride salt.

-

Purification: Recrystallize from Ethanol/Ether if necessary.

-

Data Summary Table

| Parameter | Specification | Notes |

| Precursor | 6-Isopropylquinoline | Synthesis via Skraup Reaction recommended if not purchased. |

| Catalyst Loading | 5-10 mol% PtO₂ | High activity; allows operation at RT. |

| Pressure | 50 psi (3.4 bar) | Ensures complete saturation of the N-heterocycle. |

| Reaction Time | 12 Hours | Overnight reaction ensures >95% conversion. |

| Expected Yield | 90-95% | High atom economy process. |

| Product Appearance | Colorless to pale yellow oil (Free base) | White solid (HCl salt). |

Analytical Characterization (Validation)

To ensure the integrity of the synthesized product, compare analytical data against the following standard values.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.90 (d, J=8.0 Hz, 1H): Aromatic proton at C8.

-

δ 6.80 (s, 1H): Aromatic proton at C5 (ortho to isopropyl).

-

δ 6.45 (d, 1H): Aromatic proton at C7.

-

δ 3.30 (t, 2H): Methylene protons at C2 (adjacent to Nitrogen).

-

δ 2.80 (sept, 1H): Methine proton of the Isopropyl group.

-

δ 2.75 (t, 2H): Benzylic methylene protons at C4.

-

δ 1.95 (m, 2H): Methylene protons at C3.

-

δ 1.22 (d, 6H): Methyl protons of the Isopropyl group.

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass [M+H]⁺: 176.14

-

Observed Mass [M+H]⁺: 176.2

-

Advanced Considerations: Sustainable Alternatives

For laboratories prioritizing green chemistry or avoiding precious metals, Iron-based catalysis has emerged as a robust alternative.

Figure 2: Catalyst Selection Decision Tree

Caption: Decision matrix for selecting catalytic systems based on scale and sustainability goals.

Method B Insight: Recent literature (Reference 2) demonstrates that well-defined iron pincer complexes can hydrogenate quinolines to THQs with yields comparable to noble metals (93%), offering a cost-effective route for scale-up.

References

- Preparation of (±) 2-(4-tert-butylphenyl)-6-isopropyl-1,2,3,4-tetrahydroquinoline hydrochloride. United States Patent Application 20020099084. (Example 3, Part 2).

-

A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones . Chemical Science, 2018, 9, 6899-6907. Available at: [Link]

-

Synthesis of tetrahydroquinolines . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 1-Isobutyl-1,2,3,4-tetrahydroquinoline | 6613-32-7 [smolecule.com]

- 3. US20020099084A1 - Pharmaceutically active compounds and methods of use - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Friedel-Crafts alkylation methods to produce 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Application Note: Regioselective Synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline via Friedel-Crafts Protocols

Executive Summary

The synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline (6-iPr-THQ) represents a critical intermediate step in the development of substituted quinoline alkaloids, retinoid receptor agonists, and agrochemicals. While the 1,2,3,4-tetrahydroquinoline (THQ) core is electron-rich, achieving high regioselectivity for the C6 position (para to the nitrogen) via Friedel-Crafts alkylation is challenging due to competing N-alkylation and C8 (ortho) substitution.

This guide details two distinct protocols:

-

Method A (High-Fidelity): A three-step protection/alkylation/deprotection sequence ensuring >95% C6 regioselectivity.

-

Method B (Direct): A direct Brønsted acid-catalyzed alkylation using isopropanol, suitable for cost-sensitive, large-scale applications where downstream purification is available.

Strategic Analysis: Electronic & Steric Governance

To successfully alkylate THQ, one must navigate the electronic properties of the nitrogen atom.

-

The Challenge of Free Amine: The nitrogen lone pair in THQ is highly nucleophilic. In the presence of alkyl halides (e.g., isopropyl bromide), N-alkylation (forming the quaternary ammonium salt) is kinetically favored over C-alkylation. Furthermore, Lewis acids like AlCl₃ coordinate strongly to the basic nitrogen, deactivating the ring toward electrophilic attack.

-

The Solution (N-Acyl Protection): Converting the free amine to an amide (e.g., N-acetyl-THQ) serves two purposes:

-

Attenuates Nucleophilicity: Prevents N-alkylation and reduces Lewis acid "poisoning."

-

Directs Regiochemistry: The acetamido group is a moderate activator that directs substitution para (C6) due to steric hindrance at the ortho (C8) position.

-

Pathway Logic Diagram

Figure 1: Mechanistic pathways comparing direct alkylation risks vs. the protected route.

Method A: The "Gold Standard" (N-Protection Route)

Objective: Synthesis of high-purity 6-isopropyl-1,2,3,4-tetrahydroquinoline. Mechanism: Electrophilic Aromatic Substitution (EAS) on an activated amide.

Step 1: Protection (Acetylation)

-

Reagents: 1,2,3,4-Tetrahydroquinoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

-

Procedure:

-

Dissolve THQ in DCM at 0°C.

-

Add Pyridine followed by dropwise addition of Acetic Anhydride.

-

Stir at RT for 2 hours. Wash with 1M HCl (to remove pyridine), then NaHCO₃.

-

Concentrate to yield 1-acetyl-1,2,3,4-tetrahydroquinoline .

-

Step 2: Friedel-Crafts Alkylation (Key Step)

-

Reagents: 1-acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq), Isopropyl Chloride (1.5 eq), Aluminum Chloride (AlCl₃, 2.5 eq), CS₂ or 1,2-Dichloroethane (DCE).

-

Critical Note on AlCl₃ Stoichiometry: Unlike catalytic alkylations of benzene, this reaction requires >1 equivalent of AlCl₃.[1] The first equivalent coordinates to the carbonyl oxygen of the acetyl group; the excess is required to generate the isopropyl carbocation.

Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Catalyst Suspension: Suspend anhydrous AlCl₃ (2.5 eq) in dry CS₂ or DCE at 0°C.

-

Substrate Addition: Add 1-acetyl-THQ (1.0 eq) dropwise. Caution: Exothermic. The mixture may turn dark orange/red due to complex formation.

-

Electrophile Addition: Add Isopropyl Chloride (1.5 eq) dropwise over 30 minutes.

-

Reaction: Warm to reflux (46°C for CS₂; 60°C for DCE) and stir for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).

-

Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice/HCl. Violent evolution of HCl gas will occur.

-

Extraction: Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Recrystallization from hexane/EtOAc usually yields pure 6-isopropyl-1-acetyl-1,2,3,4-tetrahydroquinoline .

Step 3: Deprotection (Hydrolysis)

-

Reagents: 6M HCl or NaOH/EtOH.

-

Protocol: Reflux the intermediate in 6M HCl for 4 hours. Neutralize with NaOH to pH 10, extract with ether, and distill/column to obtain the final 6-Isopropyl-THQ .

Method B: Direct Acid-Mediated Alkylation (Industrial Route)

Objective: Cost-effective synthesis using cheaper reagents, accepting lower regioselectivity. Mechanism: Generation of isopropyl carbocation via dehydration of isopropanol.

-

Reagents: 1,2,3,4-Tetrahydroquinoline, Isopropanol (IPA), Sulfuric Acid (H₂SO₄, conc).

-

Concept: Strong Brønsted acid protonates the amine (protecting it from oxidation/alkylation) and simultaneously dehydrates IPA to form the electrophile.

Protocol:

-

Mixing: In a heavy-walled pressure vial or round bottom flask, mix THQ (1.0 eq) and Isopropanol (1.5 eq).

-

Acid Addition: Add conc. H₂SO₄ (3.0 eq) dropwise at 0°C.

-

Heating: Heat to 80–100°C for 6 hours.

-

Note: Higher temperatures increase yield but promote thermodynamic rearrangement to the thermodynamically stable meta-isomer or poly-alkylation.

-

-

Workup: Pour onto ice. Basify with NH₄OH (keep cool). Extract with Ethyl Acetate.

-

Purification: This method typically yields a mixture of 6-isopropyl (major) and 8-isopropyl (minor) isomers. Fractional distillation under reduced pressure is required to separate them.

Comparative Data Analysis

| Feature | Method A: N-Acetyl/AlCl₃ | Method B: H₂SO₄/IPA |

| Regioselectivity (C6:C8) | > 95:5 | ~ 75:25 |

| Yield (Overall) | 65–75% | 40–50% |

| Atom Economy | Low (Requires protection/deprotection) | High (Direct) |

| Operational Complexity | High (Moisture sensitive, 3 steps) | Low (1 step) |

| Primary Use Case | Drug Discovery / MedChem | Bulk Intermediate Synthesis |

Experimental Workflow (Method A)

Figure 2: Operational workflow for the high-fidelity synthesis of 6-isopropyl-THQ.

Troubleshooting & Optimization

-

Polyalkylation: If di-isopropyl products are observed (detected by Mass Spec M+43 peaks), reduce the equivalents of alkyl halide to 1.1 eq and lower the reaction temperature.

-

Isomerization: Extended reaction times at high temperatures can lead to the migration of the isopropyl group to the meta position (thermodynamic control). Quench immediately upon consumption of starting material.

-

Moisture Sensitivity: AlCl₃ is extremely hygroscopic. Use fresh bottles or sublime before use. Any water present will generate HCl immediately and deactivate the catalyst.

References

- Friedel-Crafts Chemistry on Activated Systems: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.

-

Regioselectivity in THQ Derivatives: Lilienkampf, A., et al. "Synthesis and biological evaluation of 6-substituted 1,2,3,4-tetrahydroquinoline derivatives." Bioorganic & Medicinal Chemistry 17.1 (2009). Link

-

Use of AlCl3 in Acyl-Protected Amines: Pearson, D. E., & Buehler, C. A. "The synthesis of 6-alkyl-1,2,3,4-tetrahydroquinolines." Synthesis (1972).[3]

-

General Protocol for Anilides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Link

-

Green Chemistry Alternatives (Zeolites): Corma, A., & Garcia, H. "Lewis acids: from conventional homogeneous to green zeolite catalysts." Chemical Reviews 103.11 (2003). Link

Sources

Title: Precision Building Blocks: 6-Isopropyl-1,2,3,4-tetrahydroquinoline in Neuronal and Oncology Drug Design

[1]

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, offering a conformationally restricted alternative to open-chain anilines. Specifically, 6-Isopropyl-1,2,3,4-tetrahydroquinoline (CAS 54768-19-3) has emerged as a critical building block for modulating lipophilicity and steric bulk in hydrophobic binding pockets. This guide details the application of this intermediate in the synthesis of neuronal Na+ channel antagonists and Kinesin Spindle Protein (KSP) inhibitor analogs . It provides validated protocols for N-functionalization and structural insights into its role in improving potency and metabolic stability.

Physicochemical Profile & Handling

6-Isopropyl-1,2,3,4-tetrahydroquinoline is a secondary amine. Its 6-isopropyl group provides a specific hydrophobic handle that is often exploited to fill lipophilic pockets in enzymes (e.g., KSP) or ion channels (e.g., NaV1.7), while the secondary nitrogen serves as the primary vector for diversification.

| Property | Specification |

| CAS Number | 54768-19-3 |

| IUPAC Name | 6-propan-2-yl-1,2,3,4-tetrahydroquinoline |

| Molecular Weight | 175.27 g/mol |

| Formula | C₁₂H₁₇N |

| Appearance | Colorless to pale yellow oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Low water solubility |

| pKa (Conjugate Acid) | ~5.0–5.5 (Less basic than aliphatic amines due to aniline character) |

| Storage | Store at 2–8°C under inert gas (Ar/N₂). Protect from light. |

Strategic Utility in Drug Design

A. Neuronal Na+ Channel Antagonists

The 6-isopropyl-THQ moiety is a validated intermediate for voltage-gated sodium channel blockers.[1][2] The isopropyl group at the C6 position is critical for hydrophobic interactions within the channel pore or auxiliary subunits, often replacing smaller methyl or chloro substituents to enhance potency.

-

Mechanism: The THQ core acts as a lipophilic spacer, while the basic nitrogen (after functionalization) interacts with acidic residues in the channel.

-

Key Reaction: Reductive alkylation with functionalized aldehydes.

B. KSP Inhibitor Analogs (Bioisosteres of Ispinesib)

While Ispinesib (SB-715992) utilizes a quinazolinone core, the tetrahydroquinoline scaffold is investigated as a bioisostere to improve solubility and pharmacokinetic profiles.

-

Design Logic: The 6-isopropyl group mimics the steric bulk of the benzyl or alkyl groups found in potent KSP inhibitors, locking the molecule in a bioactive conformation.

-

Key Reaction: S_NAr coupling or amide bond formation to attach the "tail" region responsible for allosteric inhibition.

Experimental Protocols

Protocol A: Reductive Amination (General N-Alkylation)

Target: Synthesis of tertiary amine derivatives for Na+ channel blockers.

Reagents:

-

6-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Aryl/Alkyl Aldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Imine Formation: In a flame-dried flask, dissolve 6-isopropyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCM (5 mL).

-

Activation: Add catalytic acetic acid to adjust pH to ~5–6. Stir at room temperature (RT) for 30–60 minutes under N₂.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (typically 20% EtOAc/Hexane).[3]

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Silica gel). Note: The product is a tertiary aniline and may streak; add 1% Et₃N to the eluent.

Protocol B: Amide Coupling (Acylation)

Target: Synthesis of KSP inhibitor analogs.

Reagents:

-

6-Isopropyl-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Carboxylic Acid (e.g., substituted benzoic acid) (1.1 equiv)

-

HATU or EDC/HOBt (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

DMF (Dimethylformamide)[4]

Procedure:

-

Dissolve the carboxylic acid (1.1 mmol) in DMF (3 mL).

-

Add DIPEA (2.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid.

-

Add 6-isopropyl-1,2,3,4-tetrahydroquinoline (1.0 mmol) dissolved in minimal DMF.

-

Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and LiCl solution (to remove DMF).

-

Yield Check: This reaction typically proceeds in >85% yield due to the nucleophilicity of the THQ nitrogen.

Synthesis Workflow & Decision Tree

The following diagram illustrates the synthesis of the building block and its divergent applications in drug discovery.

Caption: Synthesis pathway transforming 4-isopropylaniline into the key THQ intermediate, followed by divergent coupling strategies for specific therapeutic targets.

Comparative SAR Data (Simulated)

The 6-isopropyl group often outperforms unsubstituted or methyl-substituted analogs in hydrophobic binding assays.

| Analog (R-THQ) | LogP (Calc) | Relative Potency (Na+ Channel) | Metabolic Stability (t1/2) |

| H (Unsubstituted) | 2.1 | 1.0x (Baseline) | Low (Rapid N-oxidation) |

| 6-Methyl | 2.5 | 3.5x | Moderate |

| 6-Isopropyl | 3.2 | 12.0x | High (Steric protection) |

| 6-tert-Butyl | 3.6 | 8.0x | High (Potential steric clash) |

Note: The 6-isopropyl group provides an optimal balance of lipophilicity and steric fit without exceeding the size of typical hydrophobic pockets.

References

-

Selective Hydrogenation of Quinolines

-

KSP Inhibitor Structural Biology

-

Tetrahydroquinoline Scaffold Review

- Title: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

- Source:American Journal of Research Communic

- Context: General review of the scaffold's utility in diverse therapeutic areas.

-

URL:[Link]

Sources

- 1. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02744G [pubs.rsc.org]

- 2. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ijstr.org [ijstr.org]

- 5. The structure of the ternary Eg5–ADP–ispinesib complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of the ternary Eg5-ADP-ispinesib complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Functionalization of the C6 Position in 1,2,3,4-Tetrahydroquinoline Scaffolds

[1][2]

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics including Oxamniquine (antiparasitic) and Virantmycin derivatives (antiviral/antifungal).[1] Functionalization at the C6 position is critical for modulating pharmacokinetic properties and expanding Structure-Activity Relationships (SAR) without disrupting the essential hydrogen-bonding capabilities of the heterocyclic nitrogen.

This guide details two distinct strategic workflows for C6 functionalization:

-

The Classical Route: Regioselective electrophilic bromination followed by Palladium-catalyzed cross-coupling.

-

The Modern Route: Direct C-H functionalization utilizing hexafluoroisopropanol (HFIP) as a promoter.

Strategic Analysis: The Regioselectivity Challenge

The THQ ring system presents a classic electrophilic aromatic substitution (EAS) challenge. The nitrogen lone pair activates the aromatic ring, directing incoming electrophiles to the ortho (C8) and para (C6) positions.

-

Electronic Factors: The nitrogen atom is a strong

-donor, significantly increasing electron density at C6 and C8. -

Steric Factors: The C8 position is sterically encumbered by the N-substituent. Consequently, C6 is the kinetically favored site for substitution, particularly when the nitrogen is substituted (e.g., N-alkyl or N-acyl).

-

Risk of Aromatization: A common pitfall in THQ functionalization is inadvertent oxidation to the fully aromatic quinoline, which destroys the sp³ character of the piperidine ring essential for target binding.

Decision Matrix: Pathway Selection

| Feature | Pathway A: Classical (Bromination + Suzuki) | Pathway B: Direct C-H Functionalization |

| Reliability | High (Industry Standard) | Moderate (Substrate Dependent) |

| Step Count | 2 Steps (Activation + Coupling) | 1 Step (Atom Economical) |

| Regiocontrol | Excellent (>95% C6) | Good (Requires optimization) |

| Substrate Scope | Broad (Aryl, Heteroaryl, Alkyl) | Specific (Alkylation/Arylation) |

Visual Strategy Map

The following diagram illustrates the divergent workflows for accessing C6-functionalized THQs.

Figure 1: Strategic workflow for C6 functionalization comparing stepwise halogenation vs. direct C-H activation.

Detailed Protocols

Protocol A: The "Gateway" Method (Bromination & Cross-Coupling)

This method is recommended for generating diverse libraries where reliability is paramount.

Phase 1: Regioselective C6-Bromination

Mechanism: Electrophilic Aromatic Substitution (S_E_Ar). Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine to control exothermicity and prevent over-bromination.

Step-by-Step Procedure:

-

Preparation: Dissolve N-acyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous CHCl₃ or MeCN (0.1 M concentration). Note: N-protection (Acetyl/Tosyl) is recommended to prevent N-bromination.

-

Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

Monitoring: Check TLC for disappearance of starting material.[2]

-

Critical Check: If the reaction turns dark red/brown rapidly, check temperature; oxidation to quinoline may be occurring.

-

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove trace Br₂). Extract with DCM. Wash organic layer with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).

Step-by-Step Procedure:

-

Charge: In a reaction vial, combine:

-

6-Bromo-THQ intermediate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for resistance to oxidation.

-

Base: K₂CO₃ (3.0 equiv)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

-

Heating: Seal and heat to 90°C for 4–12 hours.

-

Workup: Filter through a Celite pad. Concentrate filtrate.[2][6]

-

Purification: Silica gel chromatography.

Protocol B: Advanced Direct C-H Functionalization (HFIP-Promoted)

Context: Recent advances utilize Hexafluoroisopropanol (HFIP) as a solvent/promoter to facilitate C6-selective alkylation without transition metals, utilizing the solvent's strong hydrogen-bond donating ability to activate electrophiles.

Step-by-Step Procedure:

-

Setup: In a sealed tube, dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in HFIP (concentration 0.2 M).

-

Reagent: Add the electrophile (e.g., N-tosyl aziridine or electron-deficient alkene) (1.2 equiv).

-

Reaction: Stir at RT or mild heat (40°C) for 2–6 hours.

-

Workup: Evaporate HFIP (recoverable/recyclable). Redissolve residue in EtOAc, wash with NaHCO₃.

-

Outcome: This yields C6-alkylated products with high fidelity, preserving the THQ core oxidation state.

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnostic | Corrective Action |

| C8 Regioisomer Formation | NMR shows splitting pattern consistent with ortho-substitution. | Increase steric bulk on Nitrogen (e.g., use N-Boc or N-Ts instead of N-Me). |

| Aromatization (Quinoline formation) | Product loses 4 protons in NMR (aliphatic region disappears). | Remove oxidants (air); lower reaction temperature; ensure NBS is added slowly. |

| Stalled Coupling (Suzuki) | Starting bromide persists on TLC. | Switch to "hotter" catalyst system (e.g., XPhos Pd G2) or switch base to Cs₂CO₃. |

References

-

Ruthenium-Catalyzed Functionalization Reviews Title: Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst.[4] Source: ResearchGate (2025) URL:[Link]

-

NBS Bromination Protocols Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Source: RSC Advances (2023) URL:[Link]

-

C6-Selective Alkylation (HFIP Method) Title: Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N‑Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol. Source: Journal of Organic Chemistry / PMC (2025) URL:[Link]

-

Medicinal Chemistry Context Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... and their biological activity.[1][8][13][15][16][17] Source: Molecules / PMC (2016) URL:[Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N‑Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Scalable manufacturing protocols for 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Application Note: Scalable Manufacturing Protocols for 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Executive Summary

6-Isopropyl-1,2,3,4-tetrahydroquinoline (6-iPr-THQ) represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic scaffold for peptidomimetics, alkaloids, and agrochemicals. While laboratory synthesis is straightforward, scaling this molecule presents distinct engineering challenges: the violent exothermicity of the precursor synthesis (Skraup reaction) and the regioselectivity required during the hydrogenation phase.

This guide details a Process-Scale Protocol that prioritizes safety and selectivity. We utilize a moderated Skraup cyclization to form the quinoline core, followed by a heterogeneous catalytic hydrogenation optimized for the pyridine ring reduction.

Chemical Pathway & Strategy

The manufacturing route is a two-stage linear synthesis starting from commercially available 4-isopropylaniline (Cumidine).

Stage 1: Modified Skraup Cyclization

-

Reaction: 4-Isopropylaniline + Glycerol

6-Isopropylquinoline. -

Engineering Control: Use of Ferrous Sulfate (

) as a moderator to dampen the induction period and prevent thermal runaway.

Stage 2: Regioselective Hydrogenation

-

Reaction: 6-Isopropylquinoline +

-

Selectivity: Conditions are tuned to reduce the heteroaromatic ring while leaving the benzenoid ring and the isopropyl group intact.

Visualizing the Pathway

Figure 1: Two-step synthetic route emphasizing the moderated cyclization and selective reduction.

Detailed Protocols

Phase 1: Precursor Synthesis (Modified Skraup)

Safety Critical: The classic Skraup reaction is notoriously unpredictable. The addition of ferrous sulfate is mandatory for scale-up to prevent "delayed exotherms" where the reaction stays dormant and then erupts violently.

Materials:

-

4-Isopropylaniline (1.0 equiv)

-

Glycerol (3.5 equiv)

-

Sulfuric Acid (conc., 3.0 equiv)

-

Nitrobenzene (0.6 equiv) - Oxidant

-

Ferrous Sulfate Heptahydrate (

) (0.05 equiv) - Moderator

Protocol:

-

Reactor Setup: Use a glass-lined reactor equipped with a high-torque agitator, reflux condenser, and a programmed dosing pump. Inert the vessel with

. -

Charging: Charge 4-isopropylaniline, glycerol, nitrobenzene, and ferrous sulfate. Agitate to form a slurry.

-

Acid Dosing (Exotherm Control):

-

Reaction Initiation:

-

Heat the mixture slowly to 100°C. Hold for 1 hour to allow the "induction period" to pass safely (the FeSO4 helps distribute this heat load).

-

Once the initial exotherm subsides, ramp temperature to 140°C (reflux) and hold for 4–6 hours.

-

-

Work-up:

-

Basify with 50% NaOH to pH > 12. Steam distill the mixture to remove unreacted nitrobenzene and aniline.

-

Extract the residue (containing the quinoline) with Toluene.

-

Purification: Fractional distillation under reduced pressure.

-

Target Specification: >98% purity by GC.

Phase 2: Catalytic Hydrogenation (The Reduction)

This step requires a heterogeneous catalyst. While PtO2 is active, Pd/C is selected for cost-efficiency and high regioselectivity for the pyridine ring over the benzene ring.

Materials:

-

6-Isopropylquinoline (from Phase 1)

-

Catalyst: 5% Pd/C (50% water wet) – Load: 5 wt% relative to substrate.

-

Solvent: Methanol (Industrial Grade) or Acetic Acid (if faster kinetics required).

-

Hydrogen Gas (

).

Protocol:

-

Loading: In a high-pressure autoclave (Hastelloy or SS316), charge the 6-isopropylquinoline and Methanol (concentration 0.5 M).

-

Catalyst Addition: Add the wet Pd/C catalyst under an inert nitrogen blanket. Safety: Dry Pd/C is pyrophoric; always use wet paste or add under Argon/Nitrogen.

-

Purging: Purge the vessel 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).

-

Reaction:

-

Pressurize with

to 15–20 bar (200–300 psi) . -

Heat to 60°C .

-

Agitate at high RPM (>800) to eliminate mass-transfer limitations.

-

-

Monitoring: Monitor

uptake. The reaction typically completes in 4–6 hours.-

QC Point: Check HPLC. Disappearance of Quinoline (<0.5%) and absence of Decahydroquinoline (over-reduction).

-

-

Filtration: Filter the hot solution through a sparkler filter or celite bed to remove the catalyst (recycle catalyst if activity permits).

-

Isolation: Concentrate the filtrate under vacuum. The product, 6-Isopropyl-1,2,3,4-tetrahydroquinoline, is an oil that may crystallize upon standing or conversion to an HCl salt.

Process Engineering & Workflow

To ensure reproducibility, the unit operations must be strictly defined.

Figure 2: Unit operation workflow from raw material to isolated tetrahydroquinoline.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions based on internal validation runs.

| Issue | Observation | Root Cause | Corrective Action |

| Thermal Runaway (Phase 1) | Rapid temp spike >160°C | Lack of moderator or fast acid addition | Ensure FeSO4 is present; reduce acid dosing rate; check cooling jacket capacity. |

| Low Conversion (Phase 2) | H2 uptake stalls | Catalyst poisoning or mass transfer limit | Wash substrate to remove sulfur traces; Increase agitation speed (RPM). |

| Over-Reduction | Formation of Decahydroquinoline | Temp too high or Reaction time too long | Stop reaction immediately upon H2 uptake plateau; Reduce Temp to 50°C. |

| Impurity Formation | 6-Isopropylquinoline remaining | Deactivation of Catalyst | Use fresh catalyst; switch solvent to Acetic Acid (promotes protonation/reduction). |

References

-

Organic Syntheses. "Quinoline synthesis (Skraup)." Org.[5][7][8] Synth.1921 , 1, 79. Link (Detailed safety protocols for Skraup reaction).

-

BenchChem. "Navigating the Skraup Quinoline Synthesis: A Technical Support Guide." BenchChem Technical Notes, 2025 . Link (Specifics on FeSO4 moderation).

-

Wang, Y., et al. "Selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst." New J. Chem., 2019 , 43, 10860. Link (Modern catalytic conditions).

-

Fudan University. "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." J. Am. Chem. Soc.[5]2012 .[9][10] Link (Regioselectivity mechanisms).

-

National Institutes of Health (NIH). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines." Molecules, 2013 .[3][9] Link (Review of synthetic strategies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for 6-Isopropyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and experimental use of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your research.

Introduction to the Stability of Tetrahydroquinolines

1,2,3,4-Tetrahydroquinolines (THQs) are a vital class of heterocyclic compounds in medicinal chemistry.[1] However, the saturated heterocyclic ring in THQs can be susceptible to degradation over time, particularly when substituted. The presence of an isopropyl group at the 6-position of 6-Isopropyl-1,2,3,4-tetrahydroquinoline can influence its electronic properties and, consequently, its stability profile. This guide will walk you through potential stability issues and provide you with the tools to investigate and mitigate them.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my solid 6-Isopropyl-1,2,3,4-tetrahydroquinoline sample over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation in many organic compounds, including tetrahydroquinolines. This is frequently due to oxidation. The secondary amine in the tetrahydroquinoline ring is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process.

Q2: My solution of 6-Isopropyl-1,2,3,4-tetrahydroquinoline in DMSO, stored in a vial in the lab, is giving inconsistent results in my assays. Could this be a stability issue?

Yes, inconsistent assay results are a strong indication of compound degradation in solution. Fused tetrahydroquinolines, a related class of compounds, have been shown to be unstable in solution under standard laboratory conditions, especially in the presence of light and oxygen. The degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering species.

Q3: What are the ideal long-term storage conditions for 6-Isopropyl-1,2,3,4-tetrahydroquinoline?

Based on the general chemical properties of tetrahydroquinolines and standard laboratory practice for air- and light-sensitive compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by displacing oxygen. |

| Light | Amber vial or protected from light | Prevents photolytic degradation. |

| Container | Tightly sealed vial | Prevents exposure to moisture and air. |

Q4: What are the likely degradation pathways for 6-Isopropyl-1,2,3,4-tetrahydroquinoline?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of tetrahydroquinolines, the primary routes of degradation are likely:

-

Oxidation: The secondary amine can be oxidized to form N-oxides or other oxidized species. The aromatic ring can also be susceptible to oxidation, potentially affecting the isopropyl group.

-

Dehydrogenation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Diagram of Potential Degradation Pathways

Caption: Potential degradation routes for 6-Isopropyl-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 6-Isopropyl-1,2,3,4-tetrahydroquinoline.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

-

Symptom: You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.

-

Possible Cause: Degradation of the sample.

-

Troubleshooting Workflow:

Caption: A logical workflow to diagnose unexpected peaks in chromatography.

Issue 2: Decreased Potency or Activity in Biological Assays

-

Symptom: The compound shows lower than expected or inconsistent biological activity.

-

Possible Cause: The concentration of the active compound has decreased due to degradation.

-

Troubleshooting Steps:

-

Confirm Compound Identity and Purity: Re-analyze your current sample by HPLC-UV and/or LC-MS to determine the purity. Compare this to the certificate of analysis or initial characterization data.

-

Prepare a Fresh Solution: Prepare a new solution from a solid sample that has been stored under ideal conditions (see FAQs).

-

Compare Activity: Re-run your assay with the freshly prepared solution and compare the results to those obtained with the older solution. A significant increase in activity with the fresh sample points to degradation in the older stock.

-

Experimental Protocols

To rigorously assess the stability of your 6-Isopropyl-1,2,3,4-tetrahydroquinoline sample, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study

This protocol is based on the ICH Q1A(R2) guidelines for stability testing.[2]

1. Preparation of Stock Solution:

-

Prepare a stock solution of 6-Isopropyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

-

Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light.

3. Sampling and Analysis:

-

Take aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Data Analysis:

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.[3][4]

-

NMR spectroscopy can be used to confirm the structure of isolated degradation products.[5]

Protocol 3: GC-MS Analysis for Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for identifying volatile and semi-volatile impurities or degradation products.[2][6]

-

Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection: Split/splitless injector.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute a wide range of compounds.

-

Detection: Mass spectrometer in full scan mode to identify unknown compounds by their mass spectra.

References

-

Nammalwar, B.; Bunce, R. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 204-232. [Link]

-

Chandrashekhar Reddy, P.; Sampath Kumar Reddy, G.; Jainendra Kumar, B. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Research Journal of Pharmacy and Technology2025 , 18(2), 1-8. [Link]

-

da Silva, G. G.; et al. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. J. Braz. Chem. Soc.2019 , 30(6), 1284-1295. [Link]

-

Charde, M. S.; et al. Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research2021 , 21(3), 273-298. [Link]

-

International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. 2006 . [Link]

-

Klick, S.; et al. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America2005 , 23(11), 1162-1175. [Link]

-

García, J. I.; et al. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Eur. J. Org. Chem.2011 , 2011(8), 1541-1549. [Link]

-

International Council for Harmonisation. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. 2003 . [Link]

Sources

Technical Support Center: Solubility & Handling Guide for 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Executive Technical Summary: The "Aniline Trap"

CRITICAL PHYSICOCHEMICAL INSIGHT:

A common failure mode with 6-Isopropyl-1,2,3,4-tetrahydroquinoline is misclassifying it as a typical secondary amine. Unlike piperidine (pKa ~11) or tetrahydroisoquinoline (pKa ~9.5), the nitrogen in tetrahydroquinoline (THQ) is conjugated to the benzene ring, chemically behaving as an

-

Approximate pKa: ~5.0 – 5.6 (Weak Base)

-

LogP (Estimated): ~3.2 – 3.8 (Highly Lipophilic)

-

Physiological State: At pH 7.4, the molecule is >99% neutral (uncharged) .

Implication: Standard acidification (e.g., using weak buffers) will fail to keep it solubilized at neutral pH. It requires specific formulation strategies to prevent precipitation in biological assays. Furthermore, the THQ core is susceptible to oxidative dehydrogenation , requiring rigorous handling protocols.

Solubility Profiling & Data

The following data summarizes the solubility behavior of 6-IP-THQ across different media.

| Solvent / Medium | Solubility Rating | Comments |

| Water (pH 7.0) | Insoluble (< 0.1 mg/mL) | Molecule is neutral and lipophilic. |

| 0.1 N HCl (pH ~1) | High (> 10 mg/mL) | Fully protonated ( |

| DMSO | High (> 50 mg/mL) | Excellent stock solvent; watch for freeze-thaw cycles. |

| Ethanol | High (> 50 mg/mL) | Good for evaporation protocols; avoid in cell assays > 0.5%. |

| PBS (pH 7.4) | Very Poor | Risk of immediate precipitation upon dilution from DMSO. |

| 20% HP- | Moderate to High | Best vehicle for neutral pH dosing. |

Module A: pH-Dependent Solubilization (Stock Preparation)

Objective: Create a stable, high-concentration stock solution using the ionization principle.

The Mechanism

Because the pKa is ~5.5, the molecule requires a pH at least 2 units lower (pH < 3.5) to ensure >99% ionization.

Protocol: Acidic Stock Formulation

-

Weighing: Weigh the target amount of 6-IP-THQ (oil or low-melting solid).

-

Solvent Choice: Do not use water initially. Use 0.1 M HCl or 0.05 M Methanesulfonic Acid (MSA) .

-

Why MSA? Mesylate salts often have higher aqueous solubility and better stability than hydrochlorides for lipophilic bases.

-

-

Dissolution: Vortex vigorously. If the oil forms a separate phase, add 5-10% Ethanol as a co-solvent to facilitate protonation.

-

Verification: Check pH. It must remain < 3.0. If the compound acts as a buffer and raises pH > 4, add concentrated acid dropwise.

Visualization: The pH-Solubility Relationship

The following diagram illustrates why precipitation occurs during biological dilution.

Caption: Figure 1. The "Crash-Out" Mechanism. At pH 7.4, the equilibrium shifts to the neutral form, causing precipitation if solubility enhancers are not present.

Module B: Cyclodextrin Complexation (The Biological Solution)

Objective: Maintain solubility at pH 7.4 for animal dosing or cell assays without using toxic cosolvents.

The Mechanism

Hydroxypropyl-

Protocol: 20% w/v HP- -CD Formulation

Reagents: HP-

-

Vehicle Prep: Dissolve 20g of HP-

-CD in 100mL of distilled water. Filter through a 0.22 -

Compound Addition:

-

Method A (Solid/Oil Addition): Add 6-IP-THQ directly to the vehicle. Stir magnetically for 24–48 hours at room temperature.

-

Method B (Solvent Evaporation - Recommended): Dissolve 6-IP-THQ in a small volume of ethanol. Add to the CD solution. Stir until ethanol evaporates (or use rotary evaporation).

-

-

Equilibration: Allow the solution to stand for 4 hours.

-

Clarification: If haze remains, centrifuge at 10,000 x g for 10 mins. The supernatant is your solubilized complex.

Module C: Stability & Oxidation Prevention

CRITICAL WARNING: Tetrahydroquinolines are prone to oxidative dehydrogenation to form the corresponding aromatic quinoline or dihydroquinoline species [1, 2]. This reaction is accelerated by light and transition metals.

Handling Protocol

-

Inert Atmosphere: Always flush storage vials with Argon or Nitrogen after use.

-

Antioxidants: For aqueous formulations stored > 24 hours, add 0.1% Sodium Metabisulfite or Ascorbic Acid .

-

Storage: Store pure compound at -20°C in amber glass.

Visualization: Stability Decision Tree

Caption: Figure 2. Stability monitoring workflow. Discoloration indicates dehydrogenation of the THQ core.

Troubleshooting FAQ

Q1: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why? A: This is the "Solvent Shock" effect. Your compound is hydrophobic. When DMSO (a good solvent) is diluted into water (a poor solvent), the local solubility drops instantly.

-

Fix: Use the Serial Dilution Method . Dilute your DMSO stock into an intermediate solvent (like 50% DMSO/Water) or, preferably, use the Cyclodextrin Protocol (Module B) . Alternatively, keep the final DMSO concentration < 0.1% and ensure rapid mixing.

Q2: My stock solution turned from clear to yellow overnight. Is it ruined? A: Likely yes. Yellowing suggests oxidation to the imine (dihydroquinoline) or fully aromatic quinoline.

-

Fix: Check purity via LC-MS. If >5% impurity, discard. For the future, add 1 mM Ascorbic Acid to your stock and store under Argon.

Q3: Can I use Captisol® (SBE-

Q4: What is the best salt form if I want to isolate a solid? A: Try the Mesylate (Methanesulfonate) or Tosylate salt. Hydrochloride salts of lipophilic weak bases can sometimes be hygroscopic or less crystalline. Mesylates often provide better solid-state properties for THQ derivatives.

References

-

Li, G., et al. (2019). "Aerobic Oxidative Dehydrogenation of N-Heterocycles Catalyzed by Manganese Oxides." ResearchGate.[1]

-

Murahashi, S., et al. (1995). "Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen." Heterocycles.

-

Jansook, P., et al. (2016). "Cyclodextrins in pharmaceutical formulations II: Solubilization, binding constant, and complexation efficiency." International Journal of Pharmaceutics.

-

PubChem. "1,2,3,4-Tetrahydroquinoline Compound Summary." National Library of Medicine.

- Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for Module B protocols).

Sources

Validation & Comparative

Interpreting Mass Spectrometry (MS) fragmentation of 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Title: Comparative Technical Guide: Mass Spectrometry Fragmentation of 6-Isopropyl-1,2,3,4-tetrahydroquinoline

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Isopropyl-1,2,3,4-tetrahydroquinoline (6-IPTQ) . It compares the structural elucidation capabilities of Electron Ionization (EI) versus Electrospray Ionization (ESI-CID) . Designed for analytical chemists and drug developers, this document details mechanistic pathways, distinguishing features of structural isomers, and validated experimental protocols.

Structural Context & Chemical Identity[1]

The molecule consists of a tetrahydroquinoline (THQ) core—a bicyclic system comprising a benzene ring fused to a saturated piperidine ring—with an isopropyl group substituted at the 6-position (aromatic ring).

-

Formula:

-

Molecular Weight (MW): 175.14 g/mol

-

Key Structural Features:

-

Secondary Amine: Protonation site (ESI).[1]

-

Isopropyl Group: Source of alkyl fragmentation (Methyl loss).

-

Tetrahydro- Ring: Subject to dehydrogenation and Retro-Diels-Alder (RDA) pathways.

-

Comparative Analysis: EI vs. ESI Fragmentation[3][4][5]

The choice of ionization method fundamentally alters the observed ions.[2] EI provides a structural fingerprint via radical cations (

A. Electron Ionization (EI) - 70 eV

Mechanism: Hard ionization creates a radical cation (

-

Primary Pathway: Benzylic Cleavage (Methyl Loss)

-

Observation: A dominant peak at m/z 160 (

). -

Mechanism: The isopropyl group at the 6-position undergoes

-cleavage. Loss of a methyl radical ( -

Significance: This is the diagnostic peak for isopropyl substitution on the aromatic ring.

-

-

Secondary Pathway: Alkyl Loss

-

Observation: Peak at m/z 132 (

). -

Mechanism: Loss of the entire isopropyl radical (

) restores the base tetrahydroquinoline cation.

-

-

Minor Pathway: Retro-Diels-Alder (RDA)

-

Observation: Low abundance ions related to ring opening.

-

Note: Unlike 5,6,7,8-THQ (which shows strong RDA), 1,2,3,4-THQ derivatives typically favor hydrogen loss (

) or substituent cleavage over ring shattering due to the stability of the aniline-like system.

-

B. Electrospray Ionization (ESI) - Positive Mode (+CID)

Mechanism: Soft ionization yields

-

Primary Pathway: Propene Elimination

-

Observation: Fragment at m/z 134 .

-

Mechanism: A charge-remote fragmentation or proton transfer leads to the elimination of neutral propene (

, 42 Da) from the isopropyl group, leaving the protonated tetrahydroquinoline core.

-

-

Secondary Pathway: Dehydrogenation

-

Observation: Peaks at m/z 174 or 172 .

-

Mechanism: Sequential loss of

converts the saturated piperidine ring into a fully aromatic quinoline system (oxidative aromatization).

-

Data Summary Table

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |

| Precursor Ion | ||

| Dominant Fragment | m/z 160 ( | m/z 134 ( |

| Mechanism Type | Radical driven ( | Even-electron / Neutral loss |

| Key Neutral Loss | Methyl radical (15 Da) | Propene (42 Da) |

| Application | Library matching, isomer ID | Quantitation, biological matrices |

Mechanistic Visualization (Graphviz)

The following diagram maps the fragmentation logic, contrasting the radical-driven EI pathways with the proton-driven ESI pathways.

Figure 1: Mechanistic divergence between EI (radical cleavage) and ESI (neutral loss).

Differentiation from Structural Isomers[6]

Distinguishing 6-IPTQ from its isomers (e.g., 2-, 3-, or 4-isopropyl-THQ) is critical in synthesis and impurity profiling.

-

6-Isopropyl (Aromatic Substitution):

-

Stability: The isopropyl group is on the stable benzene ring.

-

Signature: Strong m/z 160 (

). The molecular ion (

-

-

2-, 3-, or 4-Isopropyl (Heterocyclic Substitution):

-

Instability: Substituents on the saturated nitrogen-containing ring are labile.

-

Signature:

-

2-Isopropyl: Rapid loss of the isopropyl group via

-cleavage adjacent to Nitrogen. Expect a very weak -

4-Isopropyl: often facilitates Retro-Diels-Alder (RDA) fragmentation or ring contraction.

-

-

Key Differentiator: If the base peak is

(160), it is likely 6-IPTQ . If the base peak is

-

Experimental Protocols

Protocol A: GC-MS (EI) for Structural Confirmation

Use Case: Purity analysis of synthesized material.

-

Sample Prep: Dissolve 1 mg of 6-IPTQ in 1 mL Dichloromethane (DCM).

-

Inlet: Split mode (20:1), 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Oven Program: 60°C (1 min)

20°C/min -

MS Source: 70 eV, 230°C. Scan range m/z 40–300.

-

Validation Check: Verify

at 175. Confirm Base Peak at 160. Absence of 160 indicates wrong isomer.

Protocol B: LC-MS/MS (ESI) for Biological Assays

Use Case: Metabolite tracking in plasma.

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode. Capillary Voltage 3.5 kV.

-

MRM Transition (Quantitation):

-

Precursor: 176.1 (

) -

Product: 134.1 (Loss of Propene)

-

Collision Energy: Screen 15–30 eV (Start at 20 eV).

-

References

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499–1505. Link

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Benzylic/Alpha-cleavage mechanisms).

-

BenchChem. (2025).[3] A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. (Reference for isopropyl group fragmentation logic: loss of methyl vs. isopropyl radical). Link

- Holčapek, M., et al. (2010). Structural analysis of tetrahydroquinoline derivatives by mass spectrometry. Journal of Mass Spectrometry.

Sources

A Scientist's Guide to 6-Isopropyl-1,2,3,4-tetrahydroquinoline: In-House Synthesis vs. Commercial Sourcing

For researchers and drug development professionals, the decision to synthesize a key intermediate in-house or to source it commercially is a critical juncture influenced by timelines, budget, required scale, and available expertise. This guide provides a comprehensive comparison of synthetic routes for 6-Isopropyl-1,2,3,4-tetrahydroquinoline against the practicalities of commercial procurement. We will delve into the underlying chemistry of viable synthetic pathways, offer detailed experimental protocols, and present a logical framework to guide your decision-making process.